REACTION_CXSMILES
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[CH:1]1[CH:6]=[CH:5][C:4]([CH2:7][CH2:8][NH2:9])=[CH:3][CH:2]=1.[CH2:10]([O:17][C:18](=[O:30])[CH2:19][N:20]1[C:25]([CH3:26])=[C:24]([Cl:27])[N:23]=[C:22](Cl)[C:21]1=[O:29])[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1>CCOC(C)=O>[CH2:10]([O:17][C:18](=[O:30])[CH2:19][N:20]1[C:25]([CH3:26])=[C:24]([Cl:27])[N:23]=[C:22]([NH:9][CH2:8][CH2:7][C:4]2[CH:5]=[CH:6][CH:1]=[CH:2][CH:3]=2)[C:21]1=[O:29])[C:11]1[CH:12]=[CH:13][CH:14]=[CH:15][CH:16]=1
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Name
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|
Quantity
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0.38 mL
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Type
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reactant
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Smiles
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C1=CC=C(C=C1)CCN
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Name
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|
Quantity
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327 mg
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Type
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reactant
|
Smiles
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C(C1=CC=CC=C1)OC(CN1C(C(=NC(=C1C)Cl)Cl)=O)=O
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Name
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Quantity
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2 mL
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Type
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solvent
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Smiles
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CCOC(=O)C
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Name
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Quantity
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0 (± 1) mol
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Type
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solvent
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Smiles
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CCOC(=O)C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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the resulting mixture was heated
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Type
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TEMPERATURE
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Details
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to reflux under argon
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Type
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TEMPERATURE
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Details
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After 2 h the reaction was cooled
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Duration
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2 h
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Type
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WASH
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Details
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washed with 10% citric acid solution and brine
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Type
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DRY_WITH_MATERIAL
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Details
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dried (Na2SO4)
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Type
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CUSTOM
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Details
|
evaporated in vacuo
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Name
|
|
Type
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product
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Smiles
|
C(C1=CC=CC=C1)OC(CN1C(C(=NC(=C1C)Cl)NCCC1=CC=CC=C1)=O)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |